N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide is an organic compound with the molecular formula C6H12N2O4 It is characterized by the presence of an oxirane (epoxide) ring, a nitramide group, and a methyl group attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide typically involves the reaction of N-methyl-N-(2-hydroxyethyl)nitramide with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitramide groups.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its potential use in biochemical studies and drug development. The nitramide group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-{2-[(oxiran-2-yl)methyl]naphthalen-1-amine: Similar structure with a naphthalene ring instead of a methoxy group.
N,N-bis[(oxiran-2-yl)methyl]aniline: Contains two oxirane rings and an aniline group.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of an oxirane ring.
Uniqueness
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide is unique due to its combination of an oxirane ring and a nitramide group. This combination imparts distinct chemical reactivity and potential applications that are not shared by its analogs. The presence of the oxirane ring makes it highly reactive towards nucleophiles, while the nitramide group provides additional redox activity.
Eigenschaften
CAS-Nummer |
177480-73-8 |
---|---|
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
N-methyl-N-[2-(oxiran-2-ylmethoxy)ethyl]nitramide |
InChI |
InChI=1S/C6H12N2O4/c1-7(8(9)10)2-3-11-4-6-5-12-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
PYCRXTNXJJAJSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOCC1CO1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.